
1-(6-甲氧基甲基)吲哚啉-1-基)-2-氨基丙-1-酮
描述
科学研究应用
抗HIV活性
吲哚衍生物因其潜在的抗HIV活性而受到研究。 例如,某些化合物已被合成并在急性感染细胞中对HIV-1和HIV-2株的复制进行筛选 .
神经保护剂
一些吲哚啉衍生物已被设计和合成,作为治疗缺血性脑卒中的多功能神经保护剂。 它们对氧化应激诱导的细胞死亡显示出显着的保护作用 .
抗癌活性
生化分析
Biochemical Properties
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, have been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one exerts several effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, have shown cytotoxic effects against various cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . These effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the inhibition of acetylcholine esterase by 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enhanced cholinergic transmission and cytotoxicity against cancer cells . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its overall pharmacokinetic profile and biological activity .
Subcellular Localization
The subcellular localization of 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound can affect its overall efficacy and toxicity .
属性
IUPAC Name |
2-amino-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-4-3-10(8-17-2)7-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDHAQBDHIYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=C(C=C2)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


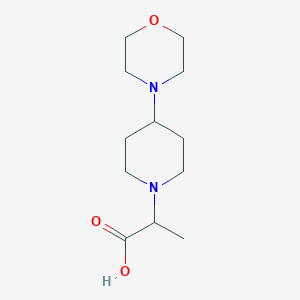


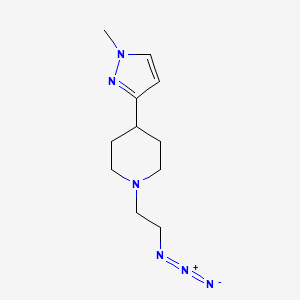
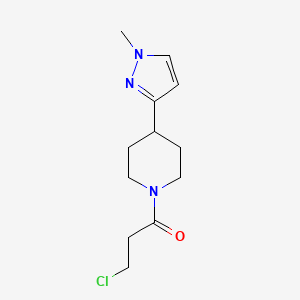
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)
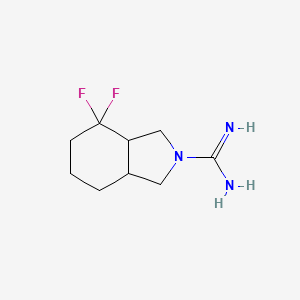
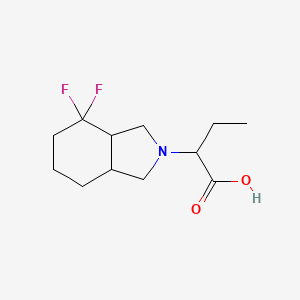
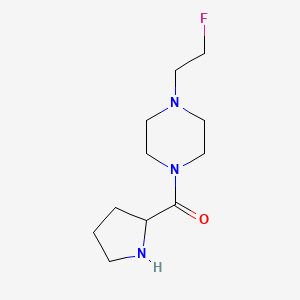
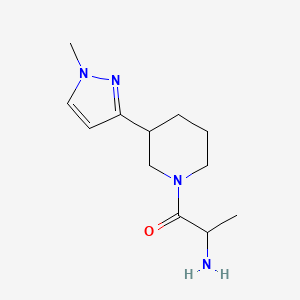
![3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478801.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)
![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)
